molecular formula C7H11Br2N B1628996 2,2-Dibromoheptanenitrile CAS No. 60623-74-7

2,2-Dibromoheptanenitrile

Cat. No. B1628996
CAS RN: 60623-74-7
M. Wt: 268.98 g/mol
InChI Key: AAKAUBPKRRQJLY-UHFFFAOYSA-N
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Description

2,2-Dibromoheptanenitrile , also known as DBHN , is a chemical compound with the following properties:



  • CAS Number : 60623-74-7

  • Molecular Formula : C<sub>7</sub>H<sub>11</sub>Br<sub>2</sub>N

  • Molecular Weight : 268.98 g/mol

  • Synonyms : Heptanenitrile, 2,2-dibromo-; 2,2-Dibromoheptanitrile



Synthesis Analysis

The synthesis of 2,2-Dibromoheptanenitrile involves the bromination of heptanenitrile. This reaction typically occurs under controlled conditions using bromine or a brominating agent. The resulting product is a colorless to pale yellow liquid.



Molecular Structure Analysis

The molecular structure of 2,2-Dibromoheptanenitrile consists of a seven-carbon alkane chain (heptane) with two bromine atoms attached to adjacent carbon atoms. The nitrile functional group (–CN) is also present at one end of the molecule.



Chemical Reactions Analysis


  • Bromination Reaction : The primary reaction involves the addition of bromine to the double bond in heptanenitrile, resulting in the formation of 2,2-Dibromoheptanenitrile.

  • Hydrolysis : Under acidic or basic conditions, hydrolysis of the nitrile group can occur, yielding the corresponding carboxylic acid or amide.



Physical And Chemical Properties Analysis


  • Boiling Point : Approximately 66°C at 3.5 mmHg pressure.

  • Density : 1.641 g/cm³

  • Solubility : Soluble in organic solvents.


Scientific Research Applications

1. Electrosynthesis Applications

2,2-Dibromoheptanenitrile has been implicated in the field of electrosynthesis. A study discussed the electrosynthesis of 2,3-bis (spiro-2-indanyl-1,3-dione )-indeno[1,2-b]furan-4-one, involving the cathodic reduction of 2,2-dibromo-1,3-indandione, highlighting the role of 2,2-Dibromoheptanenitrile in the process (Horcajada et al., 2007).

2. Environmental Remediation

The chemical has potential applications in environmental remediation. Research on a new diamidodipyrromethane macrocycle, which exhibited high selectivity for dihydrogen phosphate and hydrogen sulfate, suggests its use in nuclear waste remediation, indicating the possible application of 2,2-Dibromoheptanenitrile in similar contexts (Sessler et al., 2004).

3. Catalysis

In the realm of catalysis, the study of the selective catalytic reduction of NO with higher hydrocarbons over a silver/alumina catalyst, which involved heptanenitrile, a related compound, underlines the potential catalytic applications of 2,2-Dibromoheptanenitrile (Eränen et al., 2004).

4. Material Science

In material science, research on the synthesis of polymers has shown the use of similar brominated compounds. For instance, the development of poly(2,7-dibenzosilole), which emits blue light, indicates the potential for brominated compounds in material synthesis and light-emitting applications (Chan et al., 2005).

5. Photodissociation Studies

Photodissociation studies involving ruthenium polypyridyl complexes, where acetonitrile ligands were dissociated, provide insights into the chemical behavior under light excitation. This suggests the possible use of 2,2-Dibromoheptanenitrile in studying photodissociation mechanisms and developing light-responsive materials or reactions (Tu et al., 2015).

Safety And Hazards


  • Toxicity : 2,2-Dibromoheptanenitrile is toxic if ingested, inhaled, or absorbed through the skin.

  • Irritant : It may cause skin and eye irritation.

  • Flammability : It is flammable.

  • Handling Precautions : Use appropriate protective equipment (gloves, goggles, etc.) when handling this compound.


Future Directions

Research on 2,2-Dibromoheptanenitrile could explore its applications in organic synthesis, potential derivatives, and optimization of its synthesis methods. Additionally, investigations into its environmental impact and safer alternatives are essential.


Please note that this analysis is based on available information, and further studies may provide additional insights.


properties

IUPAC Name

2,2-dibromoheptanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br2N/c1-2-3-4-5-7(8,9)6-10/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKAUBPKRRQJLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C#N)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201312076
Record name 2,2-Dibromoheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201312076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dibromoheptanenitrile

CAS RN

60623-74-7
Record name 2,2-Dibromoheptanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60623-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dibromoheptanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptanenitrile, 2,2-dibromo
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DR White - Tetrahedron Letters, 1976 - Elsevier
6 report claims a high yield. In these methods, strong base is used to generate acylcarbanion equivalents stoichiometrically which are subsequently allowed to add to the aldehyde. The …
Number of citations: 5 www.sciencedirect.com

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